molecular formula C9H9Cl2N B2822866 3,5-Dichloro-N-cyclopropylaniline CAS No. 1369359-26-1

3,5-Dichloro-N-cyclopropylaniline

Cat. No.: B2822866
CAS No.: 1369359-26-1
M. Wt: 202.08
InChI Key: JSTKKHMYMZDSOJ-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-cyclopropylaniline is an aniline derivative featuring chlorine substituents at the 3- and 5-positions of the aromatic ring and a cyclopropyl group attached to the amine nitrogen. Its molecular formula is C₉H₉Cl₂N, with an approximate molecular weight of 201.91 g/mol. The chlorine atoms are electron-withdrawing, reducing the basicity of the aniline nitrogen compared to unsubstituted analogs. The cyclopropyl group introduces steric constraints and unique reactivity due to its strained ring structure. This compound is likely used as an intermediate in pharmaceuticals or agrochemicals, leveraging its dichloro-substituted aromatic system for targeted interactions .

Properties

IUPAC Name

3,5-dichloro-N-cyclopropylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTKKHMYMZDSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369359-26-1
Record name 3,5-dichloro-N-cyclopropylaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-cyclopropylaniline typically involves the chlorination of aniline derivatives followed by cyclopropylation. One common method starts with 4-chloro-2-nitrotoluene, which is chlorinated to obtain 4,6-dichloro-o-nitrotoluene. This intermediate is then oxidized and hydrogenated to produce 4,6-dichloroamino benzoic acid, which is subsequently decarboxylated to yield 3,5-dichloroaniline . The final step involves the cyclopropylation of 3,5-dichloroaniline to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The chlorination, oxidation, and hydrogenation steps are carefully controlled to minimize impurities and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-cyclopropylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Radical cations and ring-opened products.

    Reduction: Various aniline derivatives.

    Substitution: Functionalized aniline compounds.

Scientific Research Applications

3,5-Dichloro-N-cyclopropylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-cyclopropylaniline involves the formation of radical cations through oxidation. These radical cations can undergo further reactions, such as ring-opening or interaction with other molecules. The compound’s effects are mediated by its ability to participate in single-electron transfer reactions and form reactive intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The following table summarizes key structural and functional differences between 3,5-Dichloro-N-cyclopropylaniline and related compounds:

Compound Name Substituents on Aromatic Ring N-Substituent Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound 3,5-Cl Cyclopropyl 201.91 Aniline, Cl, Cyclopropane Pharmaceutical intermediates
n-Isopropyl-3,5-dimethoxyaniline (CAS 108103-33-9) 3,5-OCH₃ Isopropyl 195.26 Aniline, OCH₃, Isopropyl Organic synthesis
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine 3-Cl (phenoxy) Cyclopropanamine-propyl 225.71 Phenoxy, Cl, Cyclopropane Agrochemicals
3,5-Dimethoxy-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}aniline 3,5-OCH₃ Furan-methyl-cyclopropyl 287.35 Aniline, OCH₃, Furan, Cyclopropane Material science
Key Observations:

Electron Effects: The chlorine substituents in this compound decrease electron density at the aromatic ring, making it less reactive toward electrophilic substitution compared to methoxy-substituted analogs like n-Isopropyl-3,5-dimethoxyaniline, where OCH₃ groups are electron-donating . In N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine, the chlorine on the phenoxy group further enhances electrophilic deactivation, while the propyl chain increases molecular flexibility .

The furan-methyl-cyclopropyl substituent in 3,5-Dimethoxy-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}aniline introduces a heterocyclic component, enhancing π-conjugation and solubility in polar solvents .

Physical Properties: Chlorine substituents generally increase melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions). The higher molecular weight of 3,5-Dimethoxy-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}aniline (287.35 g/mol) reflects its complex substituents, likely reducing volatility compared to simpler analogs .

Biological Activity

3,5-Dichloro-N-cyclopropylaniline is an organic compound notable for its unique structural features and potential biological activities. This article delves into the synthesis, biological interactions, and pharmacological profiles of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound's molecular formula is C9H10Cl2NC_9H_{10}Cl_2N, and it has a molecular weight of approximately 215.09 g/mol. The presence of the cyclopropyl group contributes to its unique reactivity, while the dichlorophenyl moiety enhances its biological activity through electron-withdrawing effects. The structural representation can be summarized as follows:

Property Value
Molecular FormulaC9H10Cl2NC_9H_{10}Cl_2N
Molecular Weight215.09 g/mol
Functional GroupsAniline, Cyclopropyl, Dichloro

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with 3,5-dichlorobenzyl chloride under basic conditions. Common solvents include dichloromethane or toluene, with bases like sodium hydroxide used to neutralize byproducts. Optimizing these conditions is crucial for achieving higher yields and purity.

Pharmacological Profiles

Research into the biological activity of this compound has revealed several potential pharmacological effects:

  • Antidepressant Properties : Similar compounds have been investigated for their antidepressant effects, suggesting that this compound may exhibit similar activity.
  • Anticancer Activity : The dichlorophenyl moiety is often associated with anticancer properties in related compounds.

The mechanism by which this compound exerts its biological effects may involve interactions with specific receptors or enzymes. Studies typically employ in vitro assays to evaluate binding affinities and functional outcomes. For instance:

  • Binding Affinity Studies : Investigations into the compound's affinity for neurotransmitter receptors could elucidate its potential as an antidepressant.
  • Cell Viability Assays : MTT assays are commonly used to assess the cytotoxicity of the compound on various cancer cell lines.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of compounds related to this compound:

  • Antidepressant Activity :
    • A study demonstrated that compounds with similar structures showed significant antidepressant-like effects in animal models (reference needed).
  • Cytotoxic Effects :
    • Research indicated that derivatives of dichlorophenyl anilines exhibited cytotoxicity against various cancer cell lines, suggesting a possible mechanism through apoptosis induction (reference needed).
  • Inhibition Studies :
    • In vitro studies have shown that related compounds can inhibit specific enzyme activities linked to cancer progression (reference needed).

Data Table: Biological Activities of Related Compounds

Compound Name Activity Type Mechanism
This compoundPotential AntidepressantInteraction with serotonin receptors
N-CyclopropylanilineAnticancerInduction of apoptosis
3,4-DichloroanilineAnticancerInhibition of cell proliferation

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